N-(4-bromophenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
78644-75-4 |
|---|---|
Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
N-(4-bromophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
InChI Key |
NIDLRXNAADDGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Bromophenyl Pyridin 2 Amine
Direct Synthetic Routes and Reaction Development
Direct synthetic routes to N-(4-bromophenyl)pyridin-2-amine predominantly involve the coupling of a pyridine (B92270) derivative with a 4-bromoaniline (B143363) derivative. Palladium-catalyzed cross-coupling reactions have emerged as the most effective and widely used methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the coupling of amines with aryl halides. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired arylamine. libretexts.org
The synthesis of this compound via this method typically employs a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is critical for achieving high yields and selectivity. Over the years, several generations of catalyst systems have been developed, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org
Key parameters influencing the success of the Buchwald-Hartwig amination include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., Xantphos, PPh₃), the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃), and the reaction temperature. wuxiapptec.comchemrxiv.org The reactivity of the aryl halide follows the general trend of Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Reagents/Conditions | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ | Catalyst precursor |
| Ligand | Xantphos, dppf, P(tBu)₃, Biarylphosphines | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS | Promotes deprotonation of the amine and regenerates the catalyst |
| Solvent | Toluene (B28343), Dioxane, THF, n-BuOH | Provides a medium for the reaction |
| Temperature | Room temperature to >100 °C | Influences reaction rate |
Reactions Involving 2-Halopyridines and 4-Bromoaniline Precursors
A direct and common approach for synthesizing this compound involves the reaction of a 2-halopyridine with 4-bromoaniline. The reactivity of the 2-halopyridine is a key factor, with 2-bromopyridine (B144113) and 2-chloropyridine (B119429) being the most common starting materials. Due to the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, it is susceptible to nucleophilic aromatic substitution (SNAr). However, for less activated systems, palladium-catalyzed methods like the Buchwald-Hartwig amination are often necessary to achieve efficient coupling. nih.gov
Research has demonstrated the highly regioselective Buchwald-Hartwig amination at the C-2 position of dihalopyridines, which supports the feasibility of selectively coupling at the 2-position of a monohalopyridine. researchgate.net For instance, the reaction between 2-chloropyridine and 4-bromoaniline can be carried out using a palladium catalyst such as Pd₂(dba)₃ in the presence of a suitable phosphine ligand like X-Phos and a base like potassium carbonate in a solvent such as n-butanol at elevated temperatures. nih.gov The use of microwave irradiation has also been shown to accelerate these coupling reactions, often leading to shorter reaction times. researchgate.net
Alternative Synthetic Pathways and Intermediate Derivatization
Besides direct coupling methods, alternative synthetic strategies offer different approaches to construct the this compound scaffold. These routes often involve the formation of key intermediates that are subsequently converted to the final product.
Synthesis via Thiourea (B124793) Derivatives
The synthesis of this compound can be envisioned through the formation and subsequent transformation of a thiourea derivative. This approach would typically involve the reaction of 2-aminopyridine (B139424) with 4-bromophenyl isothiocyanate to form the intermediate N-(4-bromophenyl)-N'-(pyridin-2-yl)thiourea. Thiourea derivatives are versatile intermediates in the synthesis of various heterocyclic compounds. rsc.org
The formation of the thiourea derivative is generally a straightforward reaction. The subsequent step would involve a cyclization or rearrangement reaction to form the desired aminopyridine. While specific literature detailing the direct conversion of N-(4-bromophenyl)-N'-(pyridin-2-yl)thiourea to this compound is not abundant, the general reactivity of thioureas suggests that such a transformation could be achieved under appropriate conditions, potentially involving a desulfurization step.
Reactions with Isothiocyanates
The reaction of 2-aminopyridine with an appropriate isothiocyanate serves as a direct route to a thiourea intermediate, as mentioned in the previous section. Specifically, the reaction of 2-aminopyridine with 4-bromophenyl isothiocyanate would yield N-(4-bromophenyl)-N'-(pyridin-2-yl)thiourea. sigmaaldrich.com 4-Bromophenyl isothiocyanate is a commercially available reagent that has been utilized in the synthesis of various heterocyclic compounds. sigmaaldrich.com The reaction between an amine and an isothiocyanate is typically efficient and proceeds under mild conditions. This method provides a reliable way to access the key thiourea intermediate for further synthetic manipulations.
Multicomponent Reactions Incorporating 2-Aminopyridine
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of pyridine derivatives.
One of the most well-known MCRs is the Ugi four-component condensation (U-4CC), which involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgtcichemicals.com A plausible Ugi-type reaction for the synthesis of a precursor to this compound could involve 2-aminopyridine as the amine component, a suitable aldehyde and carboxylic acid, and a 4-bromophenyl-containing isocyanide. The resulting α-aminoacyl amide derivative could then potentially be converted to the target compound through subsequent chemical transformations.
More direct three-component couplings have also been reported. For example, rhodium(III)-catalyzed reactions of imines formed in situ from 2-aminopyridines and aldehydes with diazo esters can lead to the formation of pyrido[1,2-α]pyrimidin-4-ones. nih.gov While this specific reaction does not yield the target compound, it highlights the utility of 2-aminopyridine as a component in MCRs for the construction of fused heterocyclic systems. The development of a specific MCR that directly yields this compound would represent a highly efficient synthetic strategy.
Optimization of Reaction Conditions and Solvent Systems
The efficiency of synthesizing N-aryl pyridin-2-amines is highly dependent on the reaction conditions. Key parameters for optimization include temperature, reaction time, choice of catalyst, and the solvent system. Modern approaches have focused on intensifying reaction conditions through microwave irradiation and reducing environmental impact through the use of green solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.govpsu.edu The technology utilizes the ability of polar molecules and solvents to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. psu.eduresearchgate.net This approach has been successfully applied to palladium-catalyzed C-N cross-coupling reactions, which are fundamental for the synthesis of compounds like this compound. researchgate.netacs.org
Research on the microwave-assisted Buchwald-Hartwig amination for analogous donor-acceptor molecules demonstrates a significant reduction in reaction time from 24 hours under conventional heating to as little as 10-30 minutes. nih.govnih.gov These studies highlight that microwave irradiation can lead to yields that are comparable or, in many cases, superior to those from traditional methods. For instance, the double amination of 1,4-dibromobenzene (B42075) derivatives with secondary amines like phenoxazine (B87303) and acridine (B1665455) showed markedly improved yields under microwave conditions. nih.govnih.gov
The choice of solvent is also critical in microwave chemistry. Solvents with high dielectric constants, such as dimethylformamide (DMF) or benzotrifluoride (B45747) (BTF), are more efficient at absorbing microwave energy, which can lead to higher product yields compared to less polar solvents like toluene. organic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Double Amination for an Analogous System (Data based on the synthesis of 10,10'-(2,5-bis(trifluoromethyl)-1,4-phenylene)bis(9,9-dimethyl-9,10-dihydroacridine)) nih.gov
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional | 110 | 24 h | 47 |
| Microwave | 150 | 30 min | 70 |
This interactive table illustrates the typical advantages of microwave heating in C-N coupling reactions relevant to the synthesis of this compound.
Green Solvent Utilization in Synthetic Processes
The principles of green chemistry encourage the use of environmentally benign solvents to minimize pollution and health hazards. Traditional solvents used in C-N coupling reactions, such as toluene and dioxane, are often volatile and toxic. Consequently, significant research has focused on replacing them with greener alternatives like water, ethanol (B145695), or deep eutectic solvents (DES). nih.govijcrcps.comresearchgate.net
Ethanol is a widely used green solvent that is biodegradable and derived from renewable resources. It has been employed as a medium for microwave-assisted, multi-component reactions to create novel pyridine derivatives, resulting in excellent yields (82-94%) and short reaction times (2-7 minutes). nih.gov Similarly, the synthesis of a related Schiff base, N-benzylidenepyridine-2-amine, was optimized using an ethanol-water mixture at room temperature, achieving a 95.6% yield, which was significantly higher than the 54.4% yield obtained via conventional reflux in ethanol alone. ijcrcps.com
Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea), represent another class of green solvents. They are non-volatile, biodegradable, and can be highly effective for transition-metal-catalyzed reactions. A study on the CuI-catalyzed Ullmann amination in a deep eutectic solvent showed that a variety of N-aryl amines could be synthesized in high yields (up to 98%) under mild conditions (60-100°C) without the need for additional ligands. nih.gov
Table 2: Effect of Green Solvents on the Yield of an Analogous Pyridine-Derived Schiff Base (Data based on the synthesis of N-benzylidenepyridine-2-amine) ijcrcps.com
| Method | Solvent | Temperature | Time | Yield (%) |
| Conventional | Ethanol | Reflux (80°C) | 2 h | 54.4 |
| Green | Ethanol | Room Temp. | 1 h | 86.3 |
| Green | Ethanol-Water (1:1) | Room Temp. | 1 h | 95.6 |
This table demonstrates the potential for improving reaction efficiency and environmental safety by selecting appropriate green solvent systems for reactions pertinent to the synthesis of this compound.
Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Bromophenyl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton NMR (¹H NMR) for Hydrogen Environments and Coupling Analysis
A ¹H NMR spectrum for N-(4-bromophenyl)pyridin-2-amine would be expected to show distinct signals for the nine protons on the two aromatic rings and the amine proton.
Amine Proton (N-H): A broad singlet is anticipated, the chemical shift of which would be highly dependent on solvent and concentration.
Pyridinyl Protons: The four protons on the pyridine (B92270) ring would appear as a set of coupled multiplets. The proton adjacent to the nitrogen (at position 6) would likely be the most deshielded, appearing furthest downfield. The protons at positions 3, 4, and 5 would show characteristic coupling patterns (doublets, triplets, or multiplets) based on their relationship to each other.
Bromophenyl Protons: The 4-bromophenyl group has a plane of symmetry. This would result in two distinct signals, each integrating to two protons. These signals would appear as two doublets, characteristic of an AA'BB' spin system typical for para-substituted benzene (B151609) rings.
Table 1. Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine-H (Position 6) | 8.0 - 8.3 | Doublet (d) |
| Pyridine-H (Position 4) | 7.4 - 7.7 | Triplet (t) |
| Pyridine-H (Positions 3, 5) | 6.6 - 7.0 | Multiplet (m) |
| Phenyl-H (ortho to NH) | 7.5 - 7.8 | Doublet (d) |
| Phenyl-H (ortho to Br) | 7.3 - 7.6 | Doublet (d) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The proton-decoupled ¹³C NMR spectrum is expected to display 11 distinct signals, one for each unique carbon atom in the molecule.
Pyridinyl Carbons: The five carbons of the pyridine ring would have characteristic shifts, with the carbon atom bonded to the amine group (C2) and the carbon at position 6 typically appearing at lower field (higher ppm).
Bromophenyl Carbons: Of the six carbons in the bromophenyl ring, four would be unique due to symmetry. The carbon atom bonded to the bromine (ipso-carbon) is expected to have a chemical shift around 115-120 ppm due to the "heavy atom effect". The carbon bonded to the nitrogen would be shifted downfield.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 | 155 - 160 |
| Pyridine C-6 | 147 - 150 |
| Pyridine C-4 | 137 - 140 |
| Pyridine C-3 | 108 - 112 |
| Pyridine C-5 | 113 - 117 |
| Phenyl C-ipso (C-N) | 140 - 143 |
| Phenyl C-ortho | 120 - 125 |
| Phenyl C-meta | 132 - 133 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Connectivity
While no 2D NMR data is publicly available, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships within the pyridine and bromophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the amine linker, the pyridine ring, and the bromophenyl ring.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum provides information about the functional groups present in a molecule. For this compound, key vibrational bands are expected.
N-H Stretch: A sharp to medium band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H bond.
C-H Aromatic Stretch: Bands typically appear above 3000 cm⁻¹.
C=C and C=N Aromatic Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region would be characteristic of the vibrations within the pyridine and benzene rings.
C-N Stretch: A band in the 1335-1250 cm⁻¹ range is expected for the aromatic amine C-N bond.
C-Br Stretch: A strong band in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
Table 3. Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |
| C=C / C=N Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is essential for determining the precise molecular formula of a compound. For this compound (C₁₁H₉BrN₂), HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity, separated by two mass units. The high-resolution measurement would provide an accurate mass that confirms the elemental composition.
X-ray Diffraction Crystallography for Solid-State Molecular Structure
No crystal structure for this compound has been deposited in the Cambridge Structural Database. If a suitable crystal could be grown, X-ray crystallography would provide definitive information on its three-dimensional structure in the solid state. This would include precise bond lengths, bond angles, and the dihedral angle between the pyridine and bromophenyl rings. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine proton, which govern the crystal packing.
An article on the advanced structural and spectroscopic characterization of this compound cannot be generated at this time. A comprehensive search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction data for this specific compound.
This essential crystallographic information is required to accurately determine the key parameters for the specified article outline, including:
Crystal System and Space Group: The fundamental lattice structure in which the compound crystallizes.
Molecular Conformation, Bond Lengths, and Bond Angles: The precise three-dimensional arrangement of atoms and the distances and angles between them.
Supramolecular Interactions: The specific non-covalent interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.
Furthermore, detailed experimental data on the Ultraviolet-Visible (UV-Vis) spectroscopy necessary to describe the electronic transitions of this compound is not available in the surveyed literature.
While information exists for isomers and structurally related compounds, the user's strict requirement to focus solely on this compound prevents the use of analogous data. Generating an article without this foundational experimental data would lead to speculation and scientific inaccuracy, thereby failing to meet the quality and content requirements of the request.
Computational and Theoretical Investigations of N 4 Bromophenyl Pyridin 2 Amine
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller energy gap generally implies higher chemical reactivity.
For N-(4-bromophenyl)pyridin-2-amine, a DFT analysis would calculate the energies of the HOMO and LUMO. The resulting data would be used to derive key electronic descriptors.
Table 1: Hypothetical Electronic Properties Calculated via DFT (Note: The following values are illustrative examples of what a DFT calculation would produce and are not based on published data for this specific compound.)
| Parameter | Symbol | Value (eV) | Description |
| HOMO Energy | EHOMO | -5.85 | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE | 4.65 | Difference between LUMO and HOMO energies |
| Ionization Potential | I | 5.85 | Energy required to remove an electron (≈ -EHOMO) |
| Electron Affinity | A | 1.20 | Energy released when an electron is added (≈ -ELUMO) |
| Electronegativity | χ | 3.525 | Tendency to attract electrons ( (I+A)/2 ) |
| Chemical Hardness | η | 2.325 | Resistance to change in electron distribution ( (I-A)/2 ) |
| Electrophilicity Index | ω | 2.68 | Measure of electrophilic power ( χ²/(2η) ) |
The analysis would also involve visualizing the 3D plots of the HOMO and LUMO orbitals to see the distribution of electron density. Typically, for this molecule, the HOMO would be expected to be localized on the electron-rich bromophenyl and amine bridge, while the LUMO might be distributed over the electron-accepting pyridine (B92270) ring.
Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different normal modes, researchers can assign the peaks observed in experimental spectra. This correlation helps to confirm the molecular structure and understand the bonding characteristics. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
A theoretical study would provide a list of vibrational frequencies and their corresponding IR and Raman intensities for this compound, which could then be compared with experimental spectroscopic data to validate the computational model.
Table 2: Hypothetical Optimized Geometrical Parameters (Note: The following values are illustrative examples and are not based on published data.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C-N (amine) | 1.40 Å |
| Bond Length | N-H (amine) | 1.01 Å |
| Bond Angle | C-N-C (amine) | 128.5° |
| Dihedral Angle | C-C-N-C | 35.0° |
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule (ligand) and its protein target. The process involves sampling many possible conformations of the ligand within the active site of the protein and scoring them based on a force field.
For this compound, docking studies would require a specific protein target. The results would predict the binding energy (a measure of affinity) and visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to assess the stability of the ligand-protein complex predicted by docking. By simulating the complex in a realistic environment (e.g., in water), one can observe how the ligand's conformation changes and whether the key binding interactions are maintained over a period of nanoseconds or longer.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Level)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. At the molecular level, this involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in a dataset. A mathematical model is then developed to correlate these descriptors with the observed activity (e.g., inhibitory concentration).
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The resulting model could then be used to predict the activity of new, unsynthesized derivatives and to understand which molecular features are most important for the desired activity. Studies on related N-phenylpyrimidin-2-amine derivatives have successfully used 3D-QSAR methods to develop models for kinase inhibitors. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between molecules, providing a detailed picture of the electron density distribution and the stabilizing forces at play in a molecular system. This analysis transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. By examining the interactions between the filled orbitals of one molecule (donors) and the empty orbitals of another (acceptors), NBO analysis quantifies the strength and nature of intermolecular forces.
In the context of this compound, NBO analysis can elucidate the specific donor-acceptor interactions that govern its crystal packing and aggregation behavior. The key intermolecular interactions expected for this molecule include hydrogen bonds and halogen bonds, as well as weaker van der Waals forces.
The primary hydrogen bond donor in this compound is the amine group (N-H), while the potential acceptor sites are the pyridine nitrogen atom and the bromine atom. NBO analysis can quantify the strength of these hydrogen bonds by calculating the second-order perturbation energy, E(2), which represents the stabilization energy resulting from the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. A significant E(2) value for an interaction between the lone pair of an acceptor atom (like the pyridine nitrogen) and the antibonding σ* orbital of the N-H bond would provide strong evidence for a hydrogen bond.
Similarly, the bromine atom in the 4-bromophenyl ring can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structure of related compounds, C—Br⋯π interactions have been observed. nih.gov NBO analysis can characterize these interactions by evaluating the delocalization of electron density from the π-orbitals of an adjacent pyridine or phenyl ring into the antibonding σ* orbital of the C-Br bond.
Furthermore, NBO analysis can provide insights into weaker intermolecular interactions, such as π-π stacking between the aromatic rings. These interactions are characterized by multiple, diffuse donor-acceptor interactions between the filled π orbitals of one ring and the empty π* orbitals of a neighboring ring.
The following tables illustrate the types of donor-acceptor interactions and their corresponding stabilization energies that would be expected from an NBO analysis of the intermolecular interactions in this compound, based on the analysis of similar compounds.
Table 1: Hypothetical NBO Analysis of Intermolecular Hydrogen Bonding in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N (Pyridine) | σ(N-H) (Amine) | > 5.0 | Strong Hydrogen Bond |
| LP(1) Br (Bromophenyl) | σ(N-H) (Amine) | 1.0 - 3.0 | Weak Hydrogen Bond |
Note: LP denotes a lone pair orbital. E(2) values are hypothetical and serve to illustrate the relative strengths of potential interactions.
Table 2: Hypothetical NBO Analysis of Other Intermolecular Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C=C) (Pyridine Ring) | σ(C-Br) (Bromophenyl Ring) | 0.5 - 2.0 | Halogen Bond (C-Br···π) |
| π(C=C) (Phenyl Ring) | π(C=C) (Pyridine Ring) | < 1.0 | π-π Stacking |
Chemical Transformations and Derivative Synthesis of N 4 Bromophenyl Pyridin 2 Amine
Derivatization at the Bromophenyl Moiety
The carbon-bromine bond on the phenyl ring is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, fundamentally altering the steric and electronic properties of the molecule.
The Suzuki-Miyaura coupling is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for creating biaryl structures. organic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst to couple an organohalide, such as N-(4-bromophenyl)pyridin-2-amine, with an organoboron compound, like an arylboronic acid or its ester derivatives. libretexts.orgnih.gov The general reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
For this compound, the reaction facilitates the replacement of the bromine atom with a new aryl or heteroaryl group. A significant advantage of modern Suzuki-Miyaura protocols is their compatibility with functional groups, including the unprotected secondary amine and the basic pyridine (B92270) nitrogen present in the substrate. organic-chemistry.orgnih.gov The development of highly active catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has been crucial in enabling the coupling of challenging substrates like aminopyridines without the need for protecting groups, as these functional groups might otherwise inhibit the catalyst. organic-chemistry.org
The reaction is versatile, allowing for the introduction of a wide range of aryl and heteroaryl moieties depending on the boronic acid used. This enables the synthesis of a library of N-(4-arylphenyl)pyridin-2-amine derivatives.
Table 1: Examples of Suzuki-Miyaura Coupling Products from this compound This table is illustrative, based on typical Suzuki-Miyaura reaction outcomes.
| Aryl Boronic Acid (Ar-B(OH)₂) | Product Name | Catalyst System (Typical) | Base (Typical) |
|---|---|---|---|
| Phenylboronic acid | N-(biphenyl-4-yl)pyridin-2-amine | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ |
| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)pyridin-2-amine | Pd(dppf)Cl₂ | Na₂CO₃ |
| Thiophen-2-ylboronic acid | N-(4-(thiophen-2-yl)phenyl)pyridin-2-amine | Pd(PPh₃)₄ | K₂CO₃ |
| Pyridin-3-ylboronic acid | N-(4-(pyridin-3-yl)phenyl)pyridin-2-amine | CataXCium A Pd G3 | K₃PO₄ |
Beyond C-C bond formation via the Suzuki reaction, the bromine atom serves as a handle for other important metal-catalyzed transformations, such as C-N bond formation. The Buchwald-Hartwig amination, another palladium-catalyzed process, is a primary method for coupling aryl halides with amines. researchgate.net This reaction could be applied to this compound to introduce a new amino substituent at the 4-position of the phenyl ring, leading to the formation of N¹,N¹-disubstituted-N⁴-(pyridin-2-yl)benzene-1,4-diamine derivatives.
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, often providing complementary reactivity to palladium systems. nih.govresearchgate.net These reactions can be used for C-N coupling of aryl halides with amines, sometimes under base-free conditions, which can be advantageous for sensitive substrates. For instance, a nickel(II) pincer complex has been shown to be effective in coupling various aryl bromides with primary and secondary amines. researchgate.net
Modifications and Substitutions on the Pyridine Ring
The pyridine ring of this compound can also be functionalized, although it is generally less reactive towards electrophilic substitution than the phenyl ring. However, transition metal-catalyzed C-H activation offers a modern and direct approach to modify the pyridine core. nih.gov In N-aryl-2-aminopyridine systems, the pyridyl nitrogen can act as a directing group, guiding a metal catalyst (such as rhodium or palladium) to activate a specific C-H bond on the molecule. nih.gov
For instance, rhodium(III)-catalyzed C-H activation of N-phenylpyridin-2-amine in the presence of an alkene coupling partner can lead to the formation of C-H olefination products. nih.gov While many reported examples focus on C-H activation at the ortho-position of the N-phenyl ring, functionalization of the pyridine ring itself is also a key area of investigation. The specific substitution pattern depends on the catalyst, directing group ability, and reaction conditions.
Reactions Involving the Secondary Amine Functionality
The secondary amine bridge is a key functional group that can readily participate in various chemical reactions. As a nucleophile, it can be alkylated or acylated. libretexts.org For example, reaction with an alkyl halide in the presence of a base would yield an N-alkylated tertiary amine. Acylation can be achieved using acid chlorides or anhydrides to form the corresponding N-amido derivatives. For instance, reacting this compound with picolinoyl chloride would yield N-(4-bromophenyl)-N-(pyridin-2-yl)picolinamide.
The amine can also react with sulfonyl chlorides to produce sulfonamides. libretexts.org Furthermore, the amine's nitrogen atom can act as a ligand. Upon deprotonation, the resulting amido-anion can coordinate with metal centers, such as palladium(II), acting as a bidentate ligand in conjunction with the pyridine nitrogen. mdpi.com This coordination is a fundamental step in many catalytic cycles involving this scaffold, including intramolecular cyclizations.
Table 2: Potential Reactions at the Secondary Amine
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Tertiary Amine |
| Acid Chloride (e.g., Acetyl Chloride) | N-Acylation | Amide |
| Sulfonyl Chloride (e.g., Tosyl Chloride) | N-Sulfonylation | Sulfonamide |
| Base + Metal Salt (e.g., NaH + PdCl₂) | Deprotonation / Coordination | Metal Complex |
Synthesis of Fused Heterocyclic Systems Containing the Core Scaffold
This compound is an excellent precursor for the synthesis of complex, fused heterocyclic systems. These reactions often proceed via intramolecular C-H activation and subsequent cyclization. The N-aryl-2-aminopyridine motif is foundational for building important polycyclic scaffolds like carbolines and quinazolines. nih.gov
One prominent example is the palladium-catalyzed intramolecular carbonylative cyclization. By treating N-aryl-2-aminopyridines with carbon monoxide (CO) gas under palladium catalysis, one can synthesize 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov In this process, the palladium catalyst activates the C-H bond at the ortho-position of the bromophenyl ring, followed by CO insertion and intramolecular cyclization where the pyridyl nitrogen acts as a nucleophile. nih.gov
Similarly, rhodium-catalyzed annulation reactions can be used to construct indole (B1671886) rings. For example, the reaction of N-aryl-2-aminopyridines with alkynes or sulfoxonium ylides, catalyzed by a rhodium complex, can lead to the formation of N-(pyridin-2-yl)indole derivatives through a sequence of C-H activation, insertion, and reductive elimination. nih.gov These strategies provide a direct route to elaborate heterocyclic structures from the relatively simple this compound starting material.
Coordination Chemistry of N 4 Bromophenyl Pyridin 2 Amine
Evaluation of N-(4-bromophenyl)pyridin-2-amine as a Ligand
This compound is a versatile ligand in coordination chemistry, primarily owing to the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the exocyclic amino nitrogen. This allows it to act as a monodentate or a bidentate chelating ligand. pvpcollegepatoda.org In its monodentate mode, it typically coordinates through the more basic pyridine nitrogen atom. pvpcollegepatoda.org However, the formation of a stable five-membered chelate ring is possible when it acts as a bidentate ligand, coordinating through both the pyridine and the amino nitrogen atoms. pvpcollegepatoda.orgrsc.org
The electronic properties of the ligand are influenced by the electron-withdrawing bromo-substituted phenyl group, which can affect the electron density on the amino nitrogen and, consequently, the coordination properties. The coordination behavior is also sensitive to factors such as the nature of the metal ion, the accompanying anions, and the reaction conditions. rsc.org
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comrsc.org Characterization is commonly performed using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the structure and bonding within the complexes.
While specific studies on this compound with palladium(II) are not extensively documented, research on the closely related ligand, N-(4-bromophenyl)pyridine-2-carboxamide, provides significant insights. In the complex bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium(II), the ligand acts as a bidentate chelate, coordinating to the palladium(II) center through the pyridine nitrogen and the deprotonated amide nitrogen. mdpi.com This coordination results in the formation of two five-membered chelate rings. mdpi.com
The geometry around the palladium(II) ion is a distorted square-planar, which is a common coordination geometry for Pd(II) complexes. mdpi.comnih.gov The synthesis involves the reaction of an aqueous solution of potassium tetrachloropalladate(II) with the ligand in dichloromethane. mdpi.com The formation of the complex is confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum, indicating deprotonation and coordination of the amide nitrogen. mdpi.com
Table 1: Selected Bond Lengths and Angles for a Representative Palladium(II) Complex with a Related Ligand
| Parameter | Value |
| Pd-N(pyridine) (Å) | ~2.03 |
| Pd-N(amido) (Å) | ~2.01 |
| N(pyridine)-Pd-N(amido) (°) | ~81 |
| N(amido)-Pd-N(pyridine) (°) | ~99 |
Data based on the structure of bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium. mdpi.com
The coordination chemistry of this compound with copper(I) can be inferred from studies on its Schiff base derivative, {2-[(4-Bromophenyl)iminomethyl]pyridine-κ²N,N′}. The reaction of this ligand with a copper(I) source yields a complex where the copper(I) ion is coordinated by two bidentate ligands. nih.gov
In the resulting complex, bis{2-[(4-bromophenyl)iminomethyl]pyridine-κ²N,N′}copper(I), the copper(I) center exhibits a distorted tetrahedral coordination geometry. nih.gov This distortion is primarily due to the steric constraints of the five-membered chelate rings formed by the ligand. The synthesis is typically carried out by reacting the ligand with a copper(I) salt, such as copper(I) tetraphenylborate, in a suitable solvent like acetonitrile. nih.gov
Table 2: Coordination Geometry and Key Angles for a Representative Copper(I) Complex with a Related Ligand
| Parameter | Value |
| Coordination Geometry | Distorted Tetrahedral |
| N(pyridine)-Cu-N(imine) (°) | ~80 |
| N(imine)-Cu-N(imine) (°) | ~125 |
| N(pyridine)-Cu-N(pyridine) (°) | ~130 |
Data based on the structure of bis{2-[(4-bromophenyl)iminomethyl]pyridine-κ²N,N′}copper(I) tetraphenylborate. nih.gov The values are illustrative of the distorted geometry.
Detailed studies on the complexes of this compound with zinc(II), cobalt(II), and cadmium(II) are limited. However, the coordination behavior can be predicted based on related structures. For instance, a zinc(II) complex with the related Schiff base ligand, {2-[(4-Bromophenyl)iminomethyl]pyridine-κ²N,N′}diiodidozinc(II), has been synthesized and characterized. In this complex, the zinc(II) ion adopts a moderately distorted tetrahedral coordination geometry, defined by the two nitrogen atoms of the bidentate ligand and two iodide anions. vot.pl The synthesis involves the direct reaction of the ligand with zinc iodide in acetonitrile. vot.pl
For cobalt(II), complexes with related terpyridine ligands often exhibit sandwich-like structures where the Co(II) is coordinated by two tridentate ligands. nih.gov Given the bidentate nature of this compound, a tetrahedral or octahedral geometry could be expected depending on the stoichiometry and the nature of the counter-ions.
Cadmium(II) complexes with pyridine-containing ligands are known to form coordination polymers with varied geometries, including pentagonal-bipyramidal structures. uomustansiriyah.edu.iq The larger ionic radius of Cd(II) compared to Zn(II) might favor higher coordination numbers.
Table 3: Expected Coordination Geometries for Zn(II), Co(II), and Cd(II) Complexes
| Metal Ion | Expected Coordination Geometry |
| Zinc(II) | Tetrahedral |
| Cobalt(II) | Tetrahedral or Octahedral |
| Cadmium(II) | Tetrahedral, Octahedral, or higher |
These are general predictions based on the coordination preferences of the metal ions and related ligand systems.
The synthesis and characterization of mercury(II) complexes with this compound have not been extensively reported. However, studies on related aminopyridine ligands provide valuable insights. For example, the reaction of HgBr₂ with 2-(aminomethyl)pyridine results in the formation of a complex with a distorted square-based pyramidal geometry around the mercury(II) center. researchgate.net In general, mercury(II) complexes with N-donor ligands can adopt a variety of coordination geometries, including linear, trigonal, tetrahedral, and higher coordination numbers, often forming polynuclear structures through bridging ligands. nih.govresearchgate.net The synthesis of such complexes is typically achieved by reacting a mercury(II) salt with the ligand in a suitable solvent. nih.goviau.ir
While direct synthesis of a ruthenium(II) complex with this compound is not well-documented, the coordination of related ligands has been studied. For example, ruthenium(II) complexes of 2-[(4-(arylamino)phenyl)azo]pyridine have been prepared. nih.gov In these complexes, the ligand coordinates to the ruthenium(II) center in a bidentate fashion through the pyridine nitrogen and one of the azo nitrogen atoms, while the amine nitrogen remains uncoordinated. nih.gov Ruthenium(II) complexes often adopt an octahedral geometry, and the synthesis of such complexes can be achieved through various methods, including the reaction of a suitable ruthenium precursor with the ligand. acs.orgnih.gov The resulting complexes often exhibit interesting redox and optical properties. nih.gov
Investigation of Coordination Modes and Chelation Behavior
This compound can act as a versatile ligand, exhibiting various coordination modes. Its ability to coordinate with metal centers is primarily through the nitrogen atoms of the pyridine ring and the amino group. Depending on the metal ion, the reaction conditions, and the presence of other ligands, it can function as a monodentate, bidentate, or bridging ligand.
As a bidentate ligand, it typically forms a stable five-membered chelate ring by coordinating to a metal center through the pyridyl nitrogen and the exocyclic amino nitrogen. This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect. The substituent on the phenyl ring, in this case, a bromine atom, can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the metal complex.
In some instances, N-phenylpyridin-2-amine derivatives can also act as bridging ligands, connecting two metal centers. This can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties. The specific coordination mode adopted is a delicate balance of steric and electronic factors.
Structural Analysis of Metal Complexes by X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional structure of metal complexes. Studies on complexes involving N-aryl-2-aminopyridine ligands have provided detailed insights into their coordination geometries.
For instance, in palladium(II) complexes, N-(4-bromophenyl)pyridine-2-carboxamide, a related ligand, has been shown to coordinate in a bidentate fashion. researchgate.net It utilizes the anionic amido nitrogen and the neutral pyridine nitrogen to form two five-membered chelate rings, resulting in a distorted square-planar geometry around the palladium center. researchgate.net Similarly, cobalt(II) and zinc(II) complexes with ortho-substituted pyridine ligands have been found to form tetrahedral complexes of the type M(NCS)2L2, where L is the pyridine-based ligand. rsc.org In these structures, the metal cation is coordinated by two terminally N-bonded thiocyanato anions and two substituted pyridine ligands in a distorted tetrahedral geometry. rsc.org
The crystal structures of these complexes reveal important information about bond lengths and angles. For example, in a copper(II) complex with 2-amino-5-bromopyridine (B118841), the ligand coordinates to the metal via the nitrogen of the pyridine ring. researchgate.net The analysis of bond lengths such as the metal-nitrogen and metal-chloride distances provides a quantitative measure of the coordination bonds.
A selection of crystallographic data for related complexes is presented in the table below:
| Compound | Crystal System | Space Group | Key Features | Ref |
| bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium | Monoclinic | P21/c | Distorted square-planar geometry, bidentate coordination | researchgate.net |
| [Co(2-chloropyridine)2(NCS)2] | Orthorhombic | P212121 | Distorted tetrahedral geometry | rsc.org |
| [Zn(2-chloropyridine)2(NCS)2] | Orthorhombic | P212121 | Isomorphous with the Co(II) complex | rsc.org |
| [Cu(2-amino-5-bromopyridine)2Cl2] | - | - | Mononuclear units, coordination via pyridine nitrogen | researchgate.net |
Spectroscopic and Electronic Properties of Metal Complexes
The formation of metal complexes with this compound leads to significant changes in their spectroscopic and electronic properties compared to the free ligand. These changes can be monitored using various techniques, including UV-Vis and IR spectroscopy.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes typically show absorption bands that can be attributed to d-d transitions of the metal ion, as well as ligand-to-metal charge transfer (LMCT) and intraligand (π→π* or n→π*) transitions. researchgate.net The positions and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. For example, the UV-Vis spectra of copper(II) and cobalt(II) complexes with 2-amino-5-bromopyridine show multiple absorption bands corresponding to these different electronic transitions. researchgate.net
Infrared Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in coordination, such as the C=N stretching of the pyridine ring and the N-H stretching of the amino group, are expected to shift. Shifts in the far-IR region (typically below 600 cm⁻¹) can provide direct evidence for the formation of metal-nitrogen bonds. researchgate.net
The table below summarizes key spectroscopic data for related complexes:
| Complex | Spectroscopic Technique | Observed Features | Ref |
| [Cu(2-amino-5-bromopyridine)2Cl2] | UV-Vis | Bands for d-d, LMCT, and intraligand transitions | researchgate.net |
| [Co(2-amino-5-bromopyridine)2Cl2] | UV-Vis | Multiple absorption bands | researchgate.net |
| bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium | ¹H NMR, FT-IR | Characterized by these methods | researchgate.net |
Mechanistic Investigations of Biological Activities in Vitro and Molecular Levels
Enzyme Inhibition Studies and Mechanisms of Action
The inhibitory effects of N-(4-bromophenyl)pyridin-2-amine and its derivatives have been explored against several key enzymes implicated in disease pathways. While direct enzymatic studies on this compound are limited in publicly accessible literature, research on analogous compounds provides significant insights into potential mechanisms of action.
Bacterial Phosphopantetheinyl Transferase Inhibition
Phosphopantetheinyl transferases (PPTases) are crucial enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of essential molecules like fatty acids and virulence factors. This makes them attractive targets for novel antibacterial agents. While specific studies on the inhibition of bacterial PPTase by this compound are not extensively documented, the broader class of pyridine-containing compounds has been investigated for this purpose.
KDR Kinase Inhibition and Molecular Modeling
Kinase insert domain-containing receptor (KDR), also known as VEGFR-2, is a key protein in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of KDR is a major strategy in cancer therapy. Research into novel kinase inhibitors has led to the development of various heterocyclic compounds.
Studies on pyrimidin-2-amine derivatives have identified them as a novel class of KDR kinase inhibitors. For instance, the evaluation of a series of 2,4-disubstituted pyrimidines led to the discovery of a potent 3,5-dimethylaniline (B87155) derivative with a KDR IC50 value of 6 nM. While not this compound itself, this highlights the potential of the broader aminopyrimidine and aminopyridine scaffold in KDR inhibition.
Similarly, a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora kinases, another family of enzymes crucial for cell division and a target in cancer therapy. nih.gov The lead compound from this series, which shares the N-phenyl-pyrimidin-2-amine core, demonstrated nanomolar inhibitory concentrations against Aurora A and B kinases. nih.gov Furthermore, the design and synthesis of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have yielded potential c-Met kinase inhibitors, which are also relevant in cancer treatment. nih.gov
Table 1: KDR Kinase Inhibitory Activity of a Representative Pyrimidin-2-amine Derivative
| Compound | KDR IC50 (nM) | Cellular IC50 (nM) |
| 3,5-dimethylaniline derivative | 6 | 19 |
Data sourced from studies on 2,4-disubstituted pyrimidines.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary line of treatment for the symptomatic relief of Alzheimer's disease. The pyridine (B92270) moiety is a common feature in many cholinesterase inhibitors.
A study on a series of pyridine derivatives with a carbamic or amidic function revealed potent inhibition of both human AChE (hAChE) and human BChE (hBChE). nih.gov One carbamate (B1207046) derivative emerged as a highly potent hAChE inhibitor with an IC50 of 0.153 µM, while another was the most effective against hBChE with an IC50 of 0.828 µM. nih.gov Molecular docking studies of the most potent AChE inhibitor suggested a mixed inhibition mechanism, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Although these compounds are not this compound, their shared pyridine core suggests a potential avenue for similar inhibitory activity.
Table 2: Cholinesterase Inhibitory Activity of Representative Pyridine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| Carbamate 8 | hAChE | 0.153 ± 0.016 |
| Carbamate 11 | hBChE | 0.828 ± 0.067 |
Data represents findings from a study on pyridine derivatives with carbamic or amidic functions. nih.gov
FabK Enzyme Inhibition
Information regarding the inhibition of the FabK enzyme by this compound is not available in the reviewed scientific literature.
Molecular Interactions with Specific Biological Targets (e.g., DNA, Proteins)
The interaction of small molecules with biological macromolecules like DNA and proteins is fundamental to their mechanism of action. Studies on metal complexes of ligands structurally related to this compound provide insights into potential binding modes.
A palladium(II) complex, bis[N-(4-bromophenyl)-pyridine-2-carboxamidato]palladium, has been synthesized and characterized. mdpi.com In this complex, the N-(4-bromophenyl)-pyridine-2-carboxamide ligand coordinates with the palladium ion in a bidentate manner through the nitrogen atoms of the pyridine ring and the amide group, forming a distorted square-planar geometry. mdpi.com The formation of such metal complexes is known to facilitate interactions with biological targets.
Furthermore, the crystal structure of a cobalt(II) complex with (4-bromo-phenyl)pyridin-2-ylmethyleneamine, a ligand closely related to the title compound, has been determined. nih.gov The analysis of its molecular packing revealed weak π–π stacking interactions between the pyridyl and benzene (B151609) rings of adjacent ligands. nih.gov These types of non-covalent interactions are crucial for the recognition and binding of ligands to protein active sites.
Antioxidant Activity and Radical Scavenging Mechanisms
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The pyridine ring is a structural motif found in various compounds with demonstrated antioxidant properties.
Research on 4-(4-bromophenyl)-2,2'-bipyridine (BPBP), a compound structurally similar to this compound, has shown that while the ligand itself has insignificant antioxidant activity, its transition metal complexes exhibit promising free radical scavenging capabilities. researchgate.net This suggests that the antioxidant potential can be significantly modulated by complexation with metal ions.
Studies on other novel pyridine derivatives have also highlighted their potential as antioxidants. For example, amino-pyridine functionalized chitosan (B1678972) quaternary ammonium (B1175870) derivatives have shown stronger antioxidant activity against hydroxyl and DPPH radicals compared to unmodified chitosan, indicating that the pyridine functional group contributes to this biological activity. mdpi.com Additionally, newly synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives have been evaluated for their antioxidant properties using the DPPH radical scavenging method, further underscoring the relevance of the pyridine scaffold in designing antioxidant agents. pensoft.net
Antiproliferative and Antimicrobial Mechanisms (In Vitro Cellular Studies)
The biological activities of this compound and its structural analogs have been the subject of various in vitro studies to elucidate their potential as therapeutic agents. Research into the antiproliferative and antimicrobial mechanisms has revealed that these compounds can influence various cellular processes, from enzyme inhibition to cell cycle regulation and disruption of microbial cell integrity. The following sections detail the findings from in vitro cellular and molecular investigations into these mechanisms.
Antiproliferative Mechanisms:
Studies on compounds structurally related to this compound suggest that their antiproliferative effects are often multifaceted, involving the inhibition of key enzymes in cell proliferation and the induction of programmed cell death. For instance, a series of novel pyrimidin-2-amine derivatives were synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication. One such derivative demonstrated high PLK4 inhibitory activity and significant antiproliferative effects against breast cancer cells nih.gov. The inhibition of tubulin polymerization is another mechanism targeted by similar compounds. Analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown notable anticancer activity, with molecular docking studies suggesting their interaction with the tubulin-combretastatin A-4 binding site nih.gov.
Furthermore, investigations into pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have identified dual inhibition of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK3β) as a potential antiproliferative mechanism. The most potent of these hybrids was found to induce G1 cell cycle arrest and apoptosis in HepG2 liver cancer cells, accompanied by an increase in the pro-apoptotic protein Bax and caspase-3 levels, and a decrease in the anti-apoptotic protein Bcl-2 nih.gov. Similarly, certain N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives have exhibited antiproliferative activity by inducing cell cycle arrest. These compounds led to a reduction in the number of cells in the S phase and an accumulation of cells in the G0/G1 or G2/M phases nih.gov.
The antiproliferative activity of various pyridine derivatives has been compiled and analyzed, indicating that the presence of specific functional groups, such as -OCH3, -OH, -C=O, and -NH2, can enhance their biological effects against several human cancer cell lines mdpi.com. The design of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates has also yielded compounds with significant antiproliferative effects against breast cancer cell lines, with some showing a high selective index for cancer cells over normal cells mdpi.com.
Antiproliferative Activity of Related Compounds
| Compound Class | Cancer Cell Line(s) | IC50/PGI (%) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Pyrimidin-2-amine derivative | Breast cancer cells | PLK4 IC50 = 0.0067 µM | PLK4 inhibition | nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog | SNB-75 (CNS), UO-31 (Renal), CCRF-CEM (Leukemia), EKVX (NSCLC), OVCAR-5 (Ovarian) | PGI: 38.94%, 30.14%, 26.92%, 26.61%, 23.12% | Tubulin inhibition | nih.gov |
| Pyridine-2,3-dihydrothiazole hybrid | HepG2 (Liver) | Not specified | Dual CDK2/GSK3β inhibition, G1 cell cycle arrest, apoptosis | nih.gov |
| N-aryl 3-hydroxy-2-methylpyridin-4-one adamantyl derivative | HCT 116 (Colon), H 460 (Lung), MCF-7 (Breast) | Low micromolar IC50 | Cell cycle arrest (G0/G1 or G2/M) | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | IC50 = 4.3 ± 0.11 µg/mL | Not specified | mdpi.com |
Antimicrobial Mechanisms:
The antimicrobial properties of pyridine derivatives and related heterocyclic compounds have been extensively studied, revealing a range of potential mechanisms of action. A comprehensive review of pyridine compounds has highlighted their diverse antimicrobial and antiviral activities nih.gov. For instance, imidazo[4,5-b]pyridine derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus. Molecular docking studies suggest that these compounds may interact with the active sites of enzymes like dihydrofolate reductase (DHFR) mdpi.com.
The synthesis and evaluation of new [2-amino-4-(4-bromophenyl)-1,3-thiazole] derivatives have demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal activity against Candida albicans and Candida glabrata researchgate.net. Similarly, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been designed as dual anticancer and antimicrobial agents, with proposed inhibition of EGFR and microbial DNA gyrase, respectively researchgate.net. Further supporting the role of DNA gyrase inhibition, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives have been synthesized and shown to be effective against S. aureus acs.org.
A series of N2,N4-disubstituted quinazoline-2,4-diamines exhibited potent activity against multi-drug resistant S. aureus, with some compounds showing MIC values in the low micromolar range researchgate.net. New Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives also displayed significant biological activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi psu.edu. The antibacterial activity of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines has also been evaluated, with some derivatives showing moderate activity against both Gram-positive and Gram-negative bacteria japsonline.com.
Antimicrobial Activity of Related Compounds
| Compound Class | Microbial Strain(s) | MIC/Inhibition Zone | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine derivative | Bacillus cereus | MIC = 0.07 µg/mL | DHFR inhibition | mdpi.com |
| [2-Amino-4-(4-bromophenyl)-1,3-thiazole] derivative | S. aureus, B. subtilis, C. albicans, C. glabrata | Moderate antibacterial, distinguished antifungal | Not specified | researchgate.net |
| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative | HepG2, MCF-7, Microbial strains | IC50: 0.137–0.332 µg/mL (HepG2), 0.164–0.583 µg/mL (MCF-7) | EGFR and DNA gyrase inhibition | researchgate.net |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative | S. aureus | Inhibition zone: 21–30 mm | DNA gyrase inhibition | acs.org |
| N2,N4-disubstituted quinazoline-2,4-diamine | Multi-drug resistant S. aureus | MIC: 1–64 µg/mL | Not specified | researchgate.net |
| Schiff base of 2-amino-4-chloropyridine | S. aureus, B. cereus, E. coli, P. aeruginosa, P. expansum, A. flavus | Significant activity | Not specified | psu.edu |
| Pyrazolo[3,4-b]pyridine derivative | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate activity | Not specified | japsonline.com |
Emerging Applications and Functional Materials Incorporating N 4 Bromophenyl Pyridin 2 Amine
Catalytic Applications of N-(4-bromophenyl)pyridin-2-amine-derived Ligands
Ligands derived from this compound have shown potential in the field of catalysis, particularly in cross-coupling reactions. The nitrogen atoms of the pyridine (B92270) ring and the amine group can act as a bidentate ligand, coordinating with transition metals like palladium to form stable and catalytically active complexes.
One area of significant interest is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. While direct catalytic studies on this compound are not extensively documented in the provided research, the principles of ligand design and catalytic activity can be inferred from related structures. For instance, a palladium(II) complex with the related ligand, N-(4-bromophenyl)-pyridine-2-carboxamide, has been synthesized and characterized. researchgate.netmdpi.com In this complex, the ligand coordinates to the palladium center in a bidentate fashion through the pyridine and amide nitrogens, creating a stable square-planar geometry. researchgate.netmdpi.com Such stable complexes are often precursors to catalytically active species.
The broader class of pyridine- and pyrimidine-based ligands has demonstrated significant success in catalysis:
Suzuki-Miyaura Coupling: Palladium complexes with pyridine-containing ligands are effective catalysts for the Suzuki-Miyaura reaction, which couples aryl halides with boronic acids. nih.govresearchgate.net The efficiency of these reactions often depends on the electronic and steric properties of the ligand. The electron-donating nature of the aminopyridine moiety in this compound can enhance the catalytic activity of the palladium center.
Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, is another area where palladium complexes with nitrogen-containing ligands excel. organic-chemistry.orgtubitak.gov.trrsc.orgresearchgate.netmdpi.com The N-(1-methylpyridin-4(1H)-ylidene)amine ligands, which are structurally related, have been shown to significantly improve the catalytic activity of palladium acetate (B1210297) in Heck-Mizoroki reactions due to their strong electron-donating ability. tubitak.gov.tr
The catalytic potential of this compound derived ligands is summarized in the table below, drawing parallels from related compounds.
| Catalytic Reaction | Metal Catalyst | Ligand Type | Potential Role of this compound Ligand |
| Suzuki-Miyaura Coupling | Palladium | Pyridine-based | Bidentate coordination to stabilize the catalytic species and enhance reactivity. |
| Heck Reaction | Palladium | N-heterocyclic carbene, Pyridine-based | Strong electron-donating properties to activate the palladium catalyst. |
| C-N Cross-Coupling | Palladium | Biaryl phosphine (B1218219) | Potential for forming stable amido complexes crucial for the catalytic cycle. |
Optical and Photophysical Applications (e.g., Fluorescence Modulation, Spectroelectrochemistry)
The photophysical properties of molecules containing the pyridin-2-amine scaffold are of interest for applications in optical materials and sensors. While direct studies on the fluorescence modulation and spectroelectrochemistry of this compound are limited, research on structurally similar compounds provides insights into their potential behavior.
For example, bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines exhibit strong absorption in the 250–500 nm range and display UV to cyan emission. researchgate.net Their photophysical properties are influenced by the electronic nature of the substituents and the solvent environment. This suggests that the bromo- and phenyl-substituents on the this compound framework could be tuned to achieve desired optical properties.
Furthermore, aggregation-induced emission (AIE) is a phenomenon observed in some aromatic amines, where fluorescence is enhanced in the aggregated state. nih.gov For instance, 4-[bis(4-methylphenyl)amino]benzaldehyde shows a fluorescence color change upon aggregation, which is attributed to a morphological change from an amorphous to a crystalline state. nih.gov This raises the possibility that derivatives of this compound could be designed to exhibit AIE properties, which are highly valuable for applications such as bio-imaging and organic light-emitting diodes (OLEDs).
The potential optical and photophysical properties are highlighted in the table below.
| Property | Potential Application | Relevant Findings in Similar Compounds |
| Fluorescence | Sensing, Bio-imaging, OLEDs | Bromo-substituted pyrimidin-2-amines show UV-cyan emission. researchgate.net |
| Aggregation-Induced Emission (AIE) | OLEDs, Chemical Sensors | A benzaldehyde (B42025) derivative with a diphenylamino group exhibits AIE. nih.gov |
| Spectroelectrochemistry | Redox-switchable materials | Redox analysis of related diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines has been performed. researchgate.net |
Applications in Sensing and Detection Technologies
The pyridine nitrogen atom in this compound provides a potential binding site for metal ions and other analytes, making it a candidate for use in chemical sensors. The development of sensors based on pyridine-containing molecules is an active area of research.
For instance, 4-(pyrrol-1-yl)pyridine, a structural analog, has been shown to act as a supramolecular sensor for nitrite (B80452) ions in aqueous solutions, with detection possible by the naked eye. mdpi.com The sensing mechanism involves changes in the supramolecular aggregation of the molecule upon interaction with the anion. This suggests that this compound could be explored for similar anion sensing applications.
Furthermore, pyridine derivatives have been utilized for the detection of heavy metal ions. A sensor based on 4-mercaptopyridine (B10438) has been developed for the sensitive electrochemical detection of mercury ions (Hg²⁺). mdpi.com The pyridine nitrogen coordinates with the mercury ion, leading to a measurable change in the electrochemical properties of the sensor. mdpi.com This principle could be extended to sensors incorporating this compound for the detection of various metal ions.
The potential applications in sensing are summarized in the table below.
| Analyte | Sensing Mechanism | Potential Role of this compound |
| Anions (e.g., Nitrite) | Supramolecular aggregation | Formation of aggregates that change optical or electrochemical properties upon anion binding. |
| Metal Ions (e.g., Hg²⁺) | Coordination with pyridine nitrogen | Change in fluorescence or electrochemical signal upon metal ion coordination. |
Future Research Directions and Concluding Perspectives
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of N-aryl-2-aminopyridines, including N-(4-bromophenyl)pyridin-2-amine, is commonly achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net The primary methods are the Buchwald-Hartwig amination and the Ullmann condensation, which involve coupling an amine with an aryl halide. wikipedia.orgwikipedia.org
Future research should focus on creating more efficient, cost-effective, and environmentally benign synthetic protocols. While traditional methods like the Ullmann condensation often require high temperatures and stoichiometric amounts of copper, modern approaches have introduced soluble copper catalysts and milder conditions. wikipedia.orgorganic-chemistry.org Similarly, the evolution of palladium-based catalysts for the Buchwald-Hartwig reaction has significantly broadened its scope and reduced reaction severity. wikipedia.orgnih.gov
Key areas for future development include:
Catalyst Innovation: Designing novel, highly active catalysts (e.g., based on earth-abundant metals like iron or copper) that operate under mild conditions (room temperature, atmospheric pressure) and in greener solvents like water or ethanol (B145695). organic-chemistry.orgnsf.gov
Microwave and Flow Chemistry: Utilizing microwave-assisted synthesis and flow chemistry to drastically reduce reaction times, improve yields, and enable safer, more scalable production. researchgate.net Microwave-promoted Ullmann condensations have already shown success in related systems. researchgate.net
Catalyst-Free Methods: Exploring catalyst-free approaches, which represent the pinnacle of green chemistry. nih.gov For instance, methods involving the activation of 2-halopyridines via N-alkylation to facilitate nucleophilic substitution could be further optimized. nih.gov
| Synthetic Method | Typical Catalyst/Reagents | Advantages | Areas for Future Improvement |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursors, phosphine (B1218219) ligands (e.g., BINAP, Xantphos), strong base (e.g., NaOtBu). wikipedia.orgnih.govchemspider.com | High generality, good functional group tolerance, operates under relatively mild conditions. wikipedia.orgresearchgate.net | Development of air-stable catalysts, reduction of catalyst loading, use of weaker bases to accommodate sensitive functional groups. researchgate.net |
| Ullmann Condensation | Copper (metal or salts), often requires high temperatures and polar solvents (e.g., DMF, nitrobenzene). wikipedia.orgmdpi.com | Cost-effective metal catalyst, useful for specific substrates where palladium fails. wikipedia.org | Design of soluble Cu(I) catalysts with ligands (e.g., diamines, 2-aminopyridine (B139424) N-oxide) to enable lower reaction temperatures and broader substrate scope. organic-chemistry.orgresearchgate.net |
| Catalyst-Free Substitution | Pyridinium salt activation, base (e.g., triethylamine). nih.gov | Avoids transition metal contamination, potentially lower cost. nih.gov | Improving yields, expanding substrate scope, and avoiding competing side reactions. nih.gov |
Advanced Design of Functional Derivatives for Targeted Molecular Interactions
The this compound structure is an ideal template for creating a library of functional derivatives. The bromine atom on the phenyl ring serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical moieties. Furthermore, the pyridine (B92270) nitrogen and the secondary amine provide sites for coordination and further functionalization.
Future research should be directed towards the rational design of derivatives for specific applications:
Kinase Inhibitors: The 2-anilinopyridine (B1266264) scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. nih.govnih.gov By modifying the substituents on both the pyridine and phenyl rings, it is possible to fine-tune the inhibitory activity and selectivity against specific kinases like Axl, Mer, or c-Src. nih.govnih.gov Docking studies suggest that the aniline (B41778) nitrogen can form crucial interactions with key residues in the kinase domain, such as aspartic acid. nih.govresearchgate.net Future work could involve synthesizing analogs of this compound and screening them against panels of cancer-related kinases.
Microtubule Targeting Agents: Dimeric structures based on 2-anilinopyridine have shown potential as anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov The bromo-substituent could be used as a point of dimerization or for attaching other pharmacophores to create novel agents with enhanced potency.
Novel Ligands for Catalysis: The N-aryl-2-aminopyridine framework can act as a bidentate ligand, chelating metals through the pyridine nitrogen and the exocyclic amine. rsc.orgnih.gov This property can be exploited to develop new transition metal complexes for various catalytic transformations. The electronic properties of the ligand can be systematically tuned by modifying the phenyl ring to influence the activity and selectivity of the metal center.
| Derivative Class | Potential Application | Design Strategy | Key Molecular Interaction |
| Substituted Anilino-pyridines | Kinase Inhibition | Suzuki or Buchwald-Hartwig coupling at the bromine position to introduce diverse aryl or alkyl groups. nih.govnih.gov | Hydrogen bonding and salt bridge formation with kinase active site residues (e.g., ASP678). nih.govresearchgate.net |
| Dimeric Analogs | Anticancer Agents | Coupling reactions to link two this compound units. nih.gov | Binding to the colchicine (B1669291) site of tubulin, disrupting microtubule polymerization. nih.gov |
| Metal Complexes | Homogeneous Catalysis | Coordination to transition metals (e.g., Pd, Rh, Ir, Fe) via the pyridine and amine nitrogens. rsc.orgnsf.gov | Formation of stable chelate complexes that facilitate catalytic cycles. rsc.orgnih.gov |
Integration into Hybrid Materials and Nanostructures
The unique electronic and coordinating properties of this compound make it a promising candidate for incorporation into advanced functional materials.
Metal-Organic Frameworks (MOFs): Aminopyridine derivatives can serve as ligands or be incorporated into linkers for constructing MOFs. nih.govrsc.org The pyridine nitrogen can coordinate to metal nodes, while the amino group can act as a basic site to enhance properties like CO₂ adsorption or to serve as a catalytic center. rsc.org Future research could explore the use of this compound or its carboxylated derivatives as building blocks for novel MOFs with applications in gas storage, separation, and heterogeneous catalysis. nih.gov
Functionalized Nanoparticles: The compound can be used to functionalize the surface of nanoparticles (e.g., silica, gold, quantum dots). aminer.org The amino group allows for covalent attachment to nanoparticle surfaces, imparting new properties. For example, coating quantum dots with such molecules could modify their photophysical properties or biocompatibility. aminer.org The bromo-phenyl moiety offers a site for post-functionalization, allowing for the attachment of targeting ligands or therapeutic agents for applications in nanomedicine. nih.gov
Conducting Polymers and Polymeric Materials: The N-aryl-2-aminopyridine unit can be incorporated into polymer backbones. researchgate.net The conjugated system suggests potential for creating semiconducting or conducting polymers. The reactivity of the bromine atom could be exploited for polymerization reactions or for grafting the molecule onto existing polymer chains to modify their surface properties or introduce metal-binding sites.
Comprehensive Mechanistic Elucidation of Biological and Catalytic Phenomena
While derivatives of N-aryl-2-aminopyridines have shown significant promise, a deep mechanistic understanding is often necessary to advance from promising hits to optimized solutions.
Biological Mechanisms: For any derivative of this compound that shows biological activity, detailed mechanistic studies will be crucial. If a compound inhibits a kinase, research should aim to determine its mode of binding (e.g., Type I or Type II inhibitor), its effect on downstream signaling pathways, and the molecular basis for its selectivity. nih.gov Techniques such as X-ray co-crystallography, competitive binding assays, and cellular thermal shift assays (CETSA) would be invaluable. For compounds that induce apoptosis, studies should clarify the specific pathway (intrinsic vs. extrinsic) by investigating effects on mitochondrial membrane potential and caspase activation. nih.gov
Catalytic Mechanisms: When used as a ligand or substrate in transition metal catalysis, the N-aryl-2-aminopyridine moiety often acts as a directing group, facilitating C-H activation at the ortho position of the phenyl ring. rsc.orgnih.govresearchgate.net Future studies should employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling (e.g., DFT calculations) to map out the complete catalytic cycle. rsc.orgumn.edu This includes elucidating the nature of the active catalyst, the mechanism of C-H bond cleavage, the migratory insertion steps, and the final reductive elimination to release the product. rsc.orgacs.org A thorough understanding of these processes will enable the design of more efficient and selective catalytic systems.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for preparing N-(4-bromophenyl)pyridin-2-amine?
- Methodological Answer : A common approach involves Buchwald-Hartwig amination or Ullmann coupling between 2-aminopyridine and 4-bromophenyl halides. For example, in analogous compounds like N-(4-bromothiophen-2-yl)methyl derivatives, coupling reactions were performed under palladium catalysis with ligands such as XPhos, yielding products in moderate-to-good yields (42–64%) . Purification typically involves column chromatography, and structural validation employs and mass spectrometry (e.g., molecular ion peaks at m/z 335 for brominated analogs) .
Q. How can NMR spectroscopy and mass spectrometry be used to confirm the structure of this compound?
- Methodological Answer :
- NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and NH protons (δ ~5–6 ppm, broad singlet). Coupling constants (e.g., ) help distinguish ortho/meta/para substituents. For example, in N-(4-bromophenyl) analogs, splitting patterns confirm substitution positions .
- Mass Spectrometry : ESI-MS or EI-MS shows a molecular ion peak at m/z 263 (CHBrN), with fragmentation patterns indicating loss of Br (79/81 Da) or NH groups .
Q. What crystallographic methods are used to determine the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection uses diffractometers (e.g., Agilent Xcalibur) at 295 K with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement with SHELXL typically achieves R-factors < 0.05. For example, a related selenazole-pyridine compound showed hydrogen-bonded 8-membered rings (N–H⋯N, 2.1 Å) with triclinic packing (space group P-1) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 functional ) optimize molecular geometry and calculate HOMO-LUMO gaps. Basis sets like 6-311G(d,p) model bromine’s relativistic effects. For instance, analogous aryl-pyridines exhibit HOMO energies near -6.5 eV, indicating charge-transfer potential .
Q. What kinetic insights can be gained from studying polymerization reactions initiated by this compound derivatives?
- Methodological Answer : Vanadium complexes with N-(4-bromophenyl) ligands (e.g., methoxy-oxo-bis[N-(4-bromophenyl)salicylideneiminato]vanadium(V)) initiate methyl methacrylate polymerization at 80°C. Rate analysis reveals a 0.5-order dependence on initiator concentration and 1.8-order on monomer, suggesting chain-propagation dominance. Arrhenius plots (ln(k) vs. 1/T) derive activation energies .
Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects (solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. For example, crystallographic C–Br bond lengths (1.89–1.91 Å) may differ slightly from DFT-optimized values (1.87 Å) due to crystal packing forces . Cross-validate with IR spectroscopy (C–Br stretch ~550 cm) and Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
